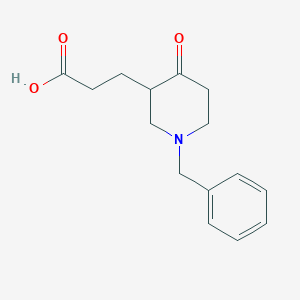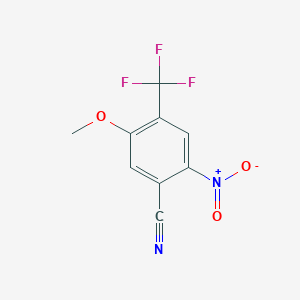
5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group, a nitro group, and a methoxy group attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile typically involves the nitration of 5-methoxy-4-(trifluoromethyl)benzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., alkyl halides).
Major Products Formed
Reduction: 5-Methoxy-2-amino-4-(trifluoromethyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile depends on its specific applicationFor example, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzonitrile: Similar structure but lacks the methoxy group.
2-Methoxy-5-nitrobenzotrifluoride: Similar structure but with different substitution pattern.
Uniqueness
5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile is unique due to the presence of all three functional groups (methoxy, nitro, and trifluoromethyl) on the benzonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5F3N2O3 |
|---|---|
Molecular Weight |
246.14 g/mol |
IUPAC Name |
5-methoxy-2-nitro-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5F3N2O3/c1-17-8-2-5(4-13)7(14(15)16)3-6(8)9(10,11)12/h2-3H,1H3 |
InChI Key |
RXYAHYBNENGCBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


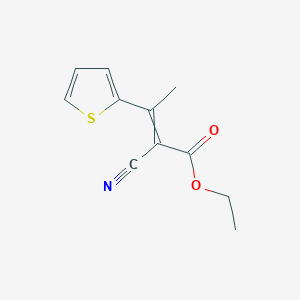
![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B11722309.png)
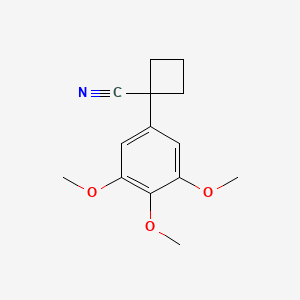



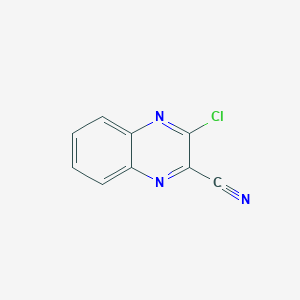

![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11722337.png)
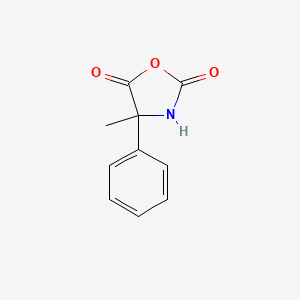


![(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B11722364.png)
